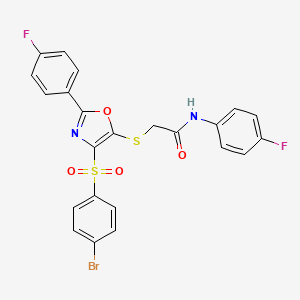
2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” is a complex organic compound that features a combination of bromophenyl, fluorophenyl, sulfonyl, oxazolyl, and thioacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step may involve sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Bromination and fluorination: These steps can be carried out using brominating agents (e.g., bromine or N-bromosuccinimide) and fluorinating agents (e.g., elemental fluorine or selectfluor).
Thioacetamide linkage: This can be formed through nucleophilic substitution reactions involving thiol and acetamide precursors.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl or oxazole groups.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Investigation as a potential pharmaceutical agent due to its unique structural features.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Polymer Science: Potential monomer or additive in polymer formulations.
Mécanisme D'action
The mechanism of action of “2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-((4-bromophenyl)sulfonyl)-N-(4-fluorophenyl)acetamide
- **2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide
Uniqueness
The unique combination of bromophenyl, fluorophenyl, sulfonyl, oxazolyl, and thioacetamide groups in “2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrF2N2O4S2/c24-15-3-11-19(12-4-15)34(30,31)22-23(32-21(28-22)14-1-5-16(25)6-2-14)33-13-20(29)27-18-9-7-17(26)8-10-18/h1-12H,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGQIOLFLTZRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrF2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2668746.png)
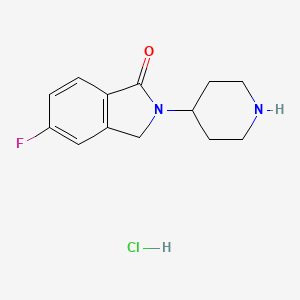
![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2668750.png)
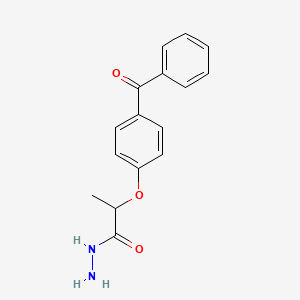
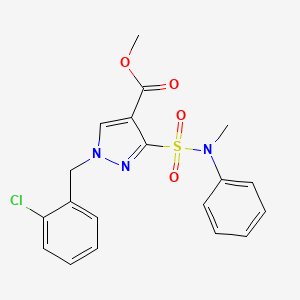
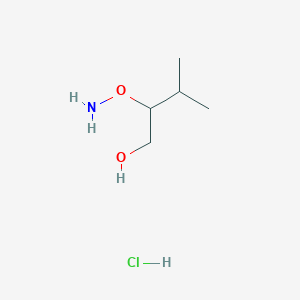
![2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2668756.png)
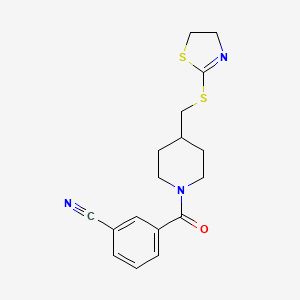
![8-bromo-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2668760.png)
![[(1R,2S,3S,5R,8S,10S,11S,13R)-8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2668761.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2668764.png)
![N-[(1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2668767.png)

